N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide
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Overview
Description
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloroacetyl group, a methoxy group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide typically involves the reaction of 2-(chloroacetyl)-4-methoxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives .
Scientific Research Applications
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-Chloro-N-methoxy-N-methylacetamide
- N-(2,6-Dimethylphenyl)-2-chloroacetamide
Uniqueness
N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H14ClNO3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
N-[2-(2-chloroacetyl)-4-methoxy-5-methylphenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO3/c1-7-4-10(14-8(2)15)9(11(16)6-13)5-12(7)17-3/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
ISIZQBRMZDWULV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)CCl)NC(=O)C |
Origin of Product |
United States |
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